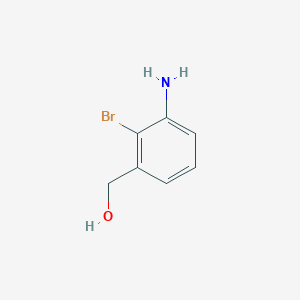![molecular formula C19H28F3NO B14002611 Dodecanamide,n-[2-(trifluoromethyl)phenyl]- CAS No. 2803-96-5](/img/structure/B14002611.png)
Dodecanamide,n-[2-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanamide,n-[2-(trifluoromethyl)phenyl]- is an organic compound characterized by the presence of a dodecanamide backbone with a trifluoromethyl-substituted phenyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide,n-[2-(trifluoromethyl)phenyl]- typically involves the reaction of dodecanamide with a trifluoromethyl-substituted phenyl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. For instance, the trifluoromethylation process can be achieved through radical trifluoromethylation, which involves the use of radical initiators and specific reaction conditions .
Industrial Production Methods
Industrial production of Dodecanamide,n-[2-(trifluoromethyl)phenyl]- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanamide,n-[2-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Dodecanamide,n-[2-(trifluoromethyl)phenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Dodecanamide,n-[2-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s chemical and biological properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted amides and phenyl derivatives, such as trifluoroacetamides and trifluoromethylphenylamines .
Uniqueness
Dodecanamide,n-[2-(trifluoromethyl)phenyl]- is unique due to its specific combination of a dodecanamide backbone and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
2803-96-5 |
|---|---|
Formule moléculaire |
C19H28F3NO |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-[2-(trifluoromethyl)phenyl]dodecanamide |
InChI |
InChI=1S/C19H28F3NO/c1-2-3-4-5-6-7-8-9-10-15-18(24)23-17-14-12-11-13-16(17)19(20,21)22/h11-14H,2-10,15H2,1H3,(H,23,24) |
Clé InChI |
GHJLSCAZAQZRDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1=CC=CC=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)




![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)

![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)


